Naphthalen-2-yl(m-tolyl)sulfane
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Overview
Description
Naphthalen-2-yl(m-tolyl)sulfane is an organic compound with the molecular formula C17H14S It is characterized by the presence of a naphthalene ring and a tolyl group connected through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl(m-tolyl)sulfane can be synthesized through a coordination reaction under solvothermal conditions. One method involves dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of a copper(I) iodide solution in acetonitrile under ultrasonication. The mixture is then sealed and heated to 180°C for 20 hours. Upon cooling and filtration, colorless crystals of the compound can be obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-2-yl)sulfane: Similar structure but with two naphthalene rings.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a tolyl group.
Uniqueness
Naphthalen-2-yl(m-tolyl)sulfane is unique due to the presence of both a naphthalene ring and a tolyl group connected through a sulfur atom.
Properties
Molecular Formula |
C17H14S |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
InChI Key |
CSTWHRLDXJVEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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